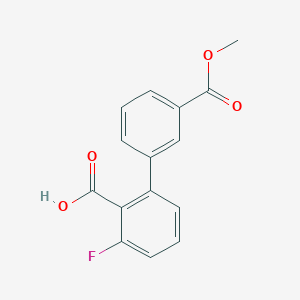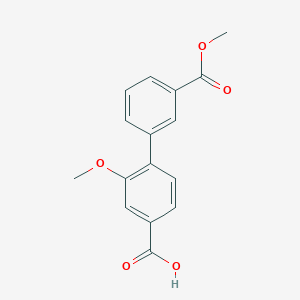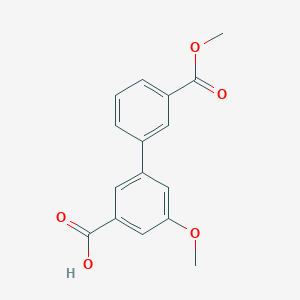
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-MCTFB-95) is a synthetic molecule with a wide range of potential applications in scientific research. It is a derivative of benzoic acid, with a methoxycarbonylphenyl group and a trifluoromethyl group attached to the benzene ring. 3-MCTFB-95 has been used in a variety of laboratory experiments, where it has been shown to have a number of unique properties that can be exploited for a variety of purposes.
Applications De Recherche Scientifique
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including the development of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. In the pharmaceutical field, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In organic synthesis, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of compounds, including dyes, fragrances, and insecticides. In biochemistry and physiology, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of enzymes, hormones, and other biomolecules.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This means that it binds to the active site of the biomolecule, preventing it from binding to its natural substrate. This can be used to study the structure and function of enzymes, hormones, and other biomolecules in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of enzymes, hormones, and other biomolecules. It has also been shown to have anti-inflammatory, anticoagulant, and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its ability to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This enables researchers to study the structure and function of these molecules in a controlled manner. However, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, which can limit the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. These include further research into its biochemical and physiological effects, the development of new pharmaceuticals based on its structure, and the development of new organic compounds based on its structure. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Finally, further research into its structure and reactivity could lead to the development of new synthetic methods and new materials.
Méthodes De Synthèse
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a multi-step process involving the reaction of 3-methoxycarbonylphenyl-5-trifluoromethylbenzoic acid (3-MCTFB) with a base, followed by the addition of a reducing agent. The first step involves the reaction of 3-MCTFB with a base, such as sodium hydroxide or potassium hydroxide, to form a salt. This salt is then reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product.
Propriétés
IUPAC Name |
3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-3-9(5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAAMRMRHPVFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690696 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-91-0 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














